molecular formula C18H34N2O4Si B12617919 (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol CAS No. 918314-07-5

(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol

Cat. No.: B12617919
CAS No.: 918314-07-5
M. Wt: 370.6 g/mol
InChI Key: CRBNNGOJXZKCPD-SFHVURJKSA-N
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Description

(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol is a complex organic compound that features both an aniline group and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol typically involves multiple steps. One common method starts with the reaction of aniline with an appropriate epoxide to form the intermediate. This intermediate is then reacted with 3-(triethoxysilyl)propylamine under controlled conditions to yield the final product. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitro derivatives, while substitution reactions involving the triethoxysilyl group can produce various organosilicon compounds.

Scientific Research Applications

(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets. The aniline group can interact with enzymes or receptors, modulating their activity. The triethoxysilyl group can facilitate the compound’s incorporation into silicon-based materials, enhancing their properties. The exact pathways and molecular targets depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Anilino-3-{[3-(trimethoxysilyl)propyl]amino}propan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.

    (2S)-1-Anilino-3-{[3-(triisopropoxysilyl)propyl]amino}propan-2-ol: Similar structure but with isopropoxy groups instead of ethoxy groups.

Uniqueness

The uniqueness of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol lies in its combination of aniline and triethoxysilyl groups, which confer distinct chemical reactivity and potential for diverse applications. The triethoxysilyl group, in particular, allows for the formation of strong bonds with silicon-based materials, making it valuable in materials science and industrial applications.

Properties

CAS No.

918314-07-5

Molecular Formula

C18H34N2O4Si

Molecular Weight

370.6 g/mol

IUPAC Name

(2S)-1-anilino-3-(3-triethoxysilylpropylamino)propan-2-ol

InChI

InChI=1S/C18H34N2O4Si/c1-4-22-25(23-5-2,24-6-3)14-10-13-19-15-18(21)16-20-17-11-8-7-9-12-17/h7-9,11-12,18-21H,4-6,10,13-16H2,1-3H3/t18-/m0/s1

InChI Key

CRBNNGOJXZKCPD-SFHVURJKSA-N

Isomeric SMILES

CCO[Si](CCCNC[C@@H](CNC1=CC=CC=C1)O)(OCC)OCC

Canonical SMILES

CCO[Si](CCCNCC(CNC1=CC=CC=C1)O)(OCC)OCC

Origin of Product

United States

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